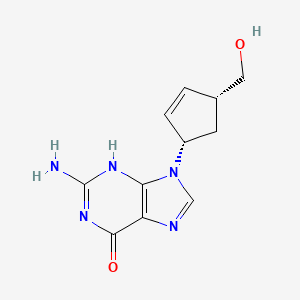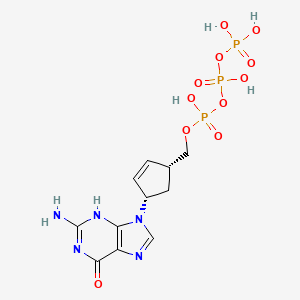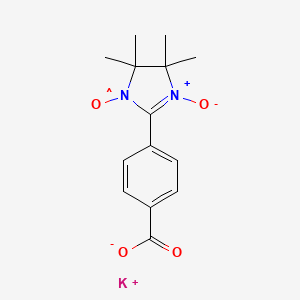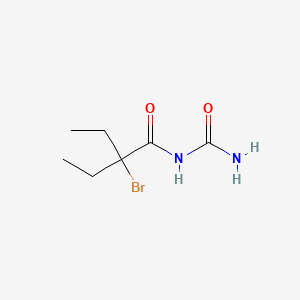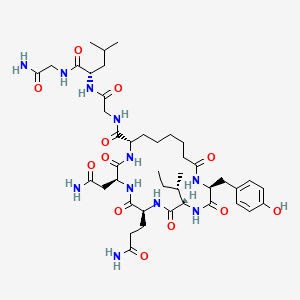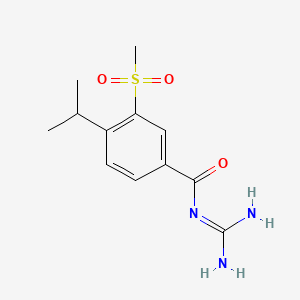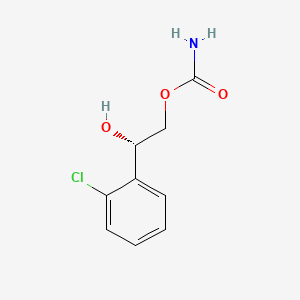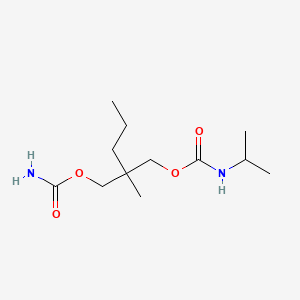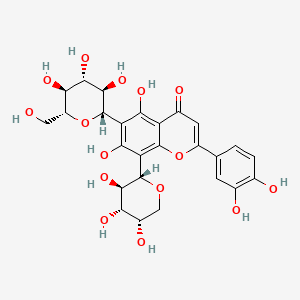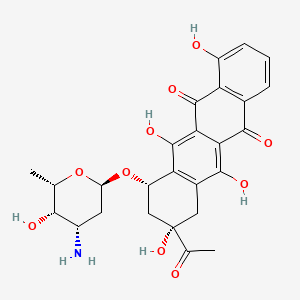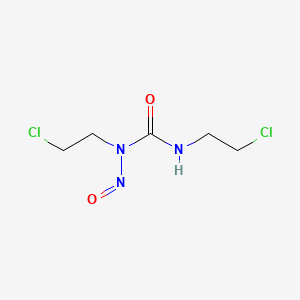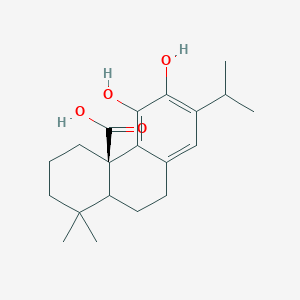![molecular formula C13H23NO8P2 B1668511 [1-Hydroxy-3-[methyl(3-phenoxypropyl)amino]-1-phosphonopropyl]phosphonic acid CAS No. 158859-42-8](/img/structure/B1668511.png)
[1-Hydroxy-3-[methyl(3-phenoxypropyl)amino]-1-phosphonopropyl]phosphonic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
CGP 47072 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying bisphosphonate chemistry and for developing new synthetic methods.
Biology: It is used to study the effects of bisphosphonates on bone cells and to investigate the mechanisms of bone resorption.
Medicine: It is used in the development of new treatments for bone diseases such as osteoporosis and Paget’s disease.
Mecanismo De Acción
CGP 47072 exerts its effects by inhibiting the activity of osteoclasts, the cells responsible for bone resorption. It binds to the bone mineral matrix and is taken up by osteoclasts during bone resorption. Once inside the osteoclasts, it inhibits the enzyme farnesyl pyrophosphate synthase, which is essential for the formation of certain lipids required for osteoclast function. This inhibition leads to a decrease in osteoclast activity and a reduction in bone resorption .
Métodos De Preparación
The synthesis of CGP 47072 involves several steps, starting with the preparation of the core bisphosphonate structure. The synthetic route typically includes the following steps:
Formation of the bisphosphonate core: This involves the reaction of a suitable phosphonic acid derivative with a primary amine.
Functionalization: The bisphosphonate core is then functionalized with various substituents to achieve the desired chemical properties.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods for CGP 47072 are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions and the use of industrial-grade reagents to ensure cost-effectiveness and efficiency .
Análisis De Reacciones Químicas
CGP 47072 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of CGP 47072 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Comparación Con Compuestos Similares
CGP 47072 is similar to other bisphosphonates such as alendronate and risedronate. it has unique properties that make it particularly effective in certain applications:
Alendronate: Like CGP 47072, alendronate is used to treat osteoporosis. CGP 47072 has been shown to have a higher affinity for bone mineral, making it more effective in certain cases.
Risedronate: Risedronate is another bisphosphonate used to treat bone diseases. .
Conclusion
CGP 47072 is a versatile bisphosphonate compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties and mechanism of action make it a valuable tool for studying bone resorption and developing new treatments for bone diseases.
Propiedades
IUPAC Name |
[1-hydroxy-3-[methyl(3-phenoxypropyl)amino]-1-phosphonopropyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO8P2/c1-14(9-5-11-22-12-6-3-2-4-7-12)10-8-13(15,23(16,17)18)24(19,20)21/h2-4,6-7,15H,5,8-11H2,1H3,(H2,16,17,18)(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMGFLAYDQSOPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC1=CC=CC=C1)CCC(O)(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO8P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166533 | |
| Record name | Cgp 47072 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
158859-42-8 | |
| Record name | Cgp 47072 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158859428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cgp 47072 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




